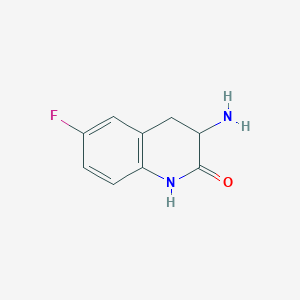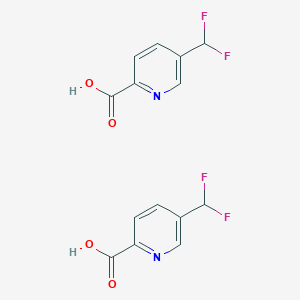
5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)picolinic acid, also known as 5-(difluoromethyl)-2-Pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the picolinic acid structure, which is a derivative of pyridine. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
The synthesis of 5-(Difluoromethyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(Difluoromethyl)picolinonitrile with aqueous hydrochloric acid. The reaction mixture is stirred at 110°C for 1.5 hours, followed by cooling and treatment with DIPEA (N,N-Diisopropylethylamine). The resulting product is then concentrated and dried to obtain 5-(Difluoromethyl)picolinic acid in quantitative yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(Difluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-(Difluoromethyl)picolinic acid can be compared with other similar compounds, such as 5-(Trifluoromethyl)picolinic acid and 7-difluoromethylpyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in the number and position of fluorine atoms, which can significantly impact their chemical and biological properties
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
By understanding the properties and applications of 5-(Difluoromethyl)picolinic acid, researchers can harness its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C14H10F4N2O4 |
|---|---|
Peso molecular |
346.23 g/mol |
Nombre IUPAC |
5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H5F2NO2/c2*8-6(9)4-1-2-5(7(11)12)10-3-4/h2*1-3,6H,(H,11,12) |
Clave InChI |
LAJVQTWPXPKWNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)F)C(=O)O.C1=CC(=NC=C1C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



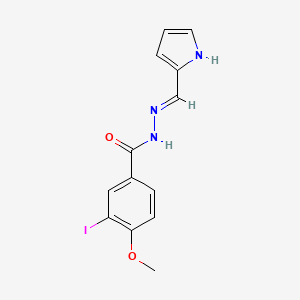
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
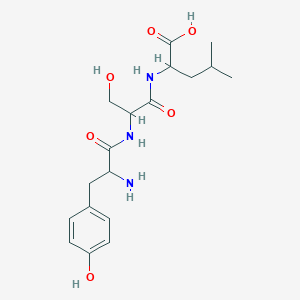
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
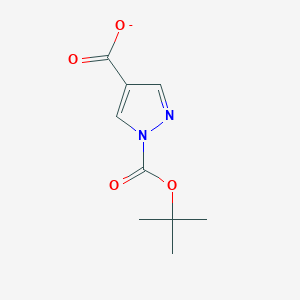
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
